2-(((R)-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid
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Overview
Description
2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid is an organic compound that features a tetrahydropyran ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid typically involves the protection of the hydroxyl group of propanoic acid followed by the introduction of the tetrahydropyran ring. One common method involves the use of tetrahydropyranyl chloride in the presence of a base such as pyridine to form the tetrahydropyranyl ether. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the tetrahydropyran ring .
Scientific Research Applications
2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simple carboxylic acid with similar reactivity but lacking the tetrahydropyran ring.
Pyruvic acid: Another carboxylic acid with a keto group, used in metabolic studies.
Lactic acid: A hydroxy acid with similar properties but different structural features
Uniqueness
2-((®-Tetrahydro-2H-pyran-2-yl)oxy)propanoic acid is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it valuable for specific applications .
Properties
IUPAC Name |
2-[(2R)-oxan-2-yl]oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(8(9)10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6?,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFRORNCZFPJCT-COBSHVIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)O[C@@H]1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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